molecular formula C19H16ClN3O2 B12128004 4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Cat. No.: B12128004
M. Wt: 353.8 g/mol
InChI Key: DYRKZOAJWPTTTE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a precursor compound containing the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .

Mechanism of Action

The mechanism of action of 4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with varying substituents, such as:

  • 7-chloro-4-methoxy-2-quinolone
  • 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives

Uniqueness

The uniqueness of 4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

4-chloro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide

InChI

InChI=1S/C19H16ClN3O2/c1-25-16-7-4-13-10-14-8-9-23(18(14)21-17(13)11-16)22-19(24)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,22,24)

InChI Key

DYRKZOAJWPTTTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=C(C=C4)Cl)C=C2C=C1

Origin of Product

United States

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